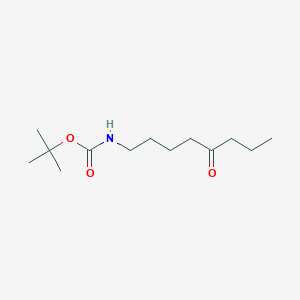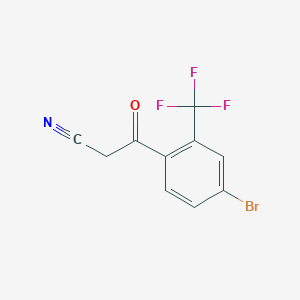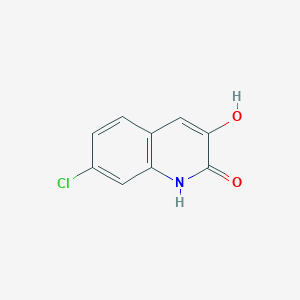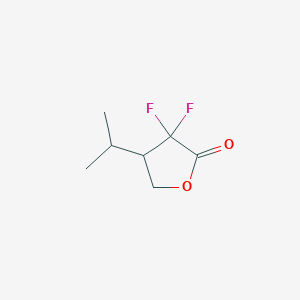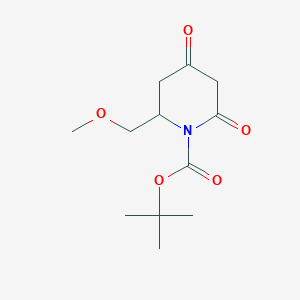
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butyl group and the methoxymethyl group are attached to the piperidine ring, along with two oxo groups and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate involves multiple steps, typically starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the methoxymethyl group. The oxo groups are then introduced through oxidation reactions, and the carboxylate group is added in the final step. The reaction conditions often involve the use of protecting groups, oxidizing agents, and specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged
Mechanism of Action
The mechanism of action of tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4,6-dioxopiperidine-1-carboxylate:
Methoxymethyl 4,6-dioxopiperidine-1-carboxylate: Lacks the tert-butyl group, leading to differences in stability and reactivity.
tert-Butyl 2-(hydroxymethyl)-4,6-dioxopiperidine-1-carboxylate: The hydroxymethyl group provides different chemical properties compared to the methoxymethyl group
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
tert-butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(7-17-4)5-9(14)6-10(13)15/h8H,5-7H2,1-4H3 |
InChI Key |
PKDIELHPABZYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(=O)CC1=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


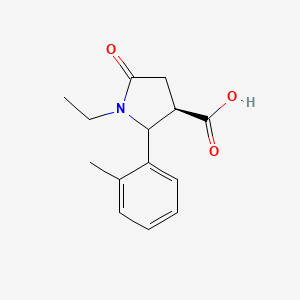
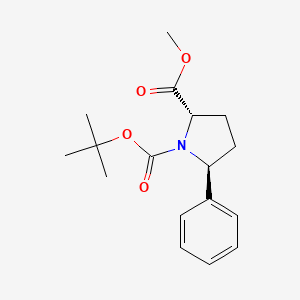
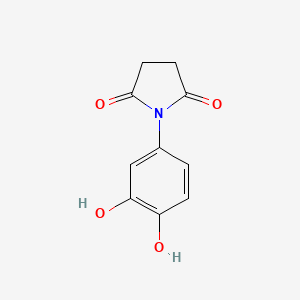

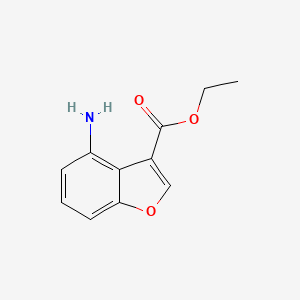
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)


![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
